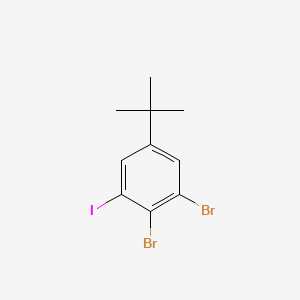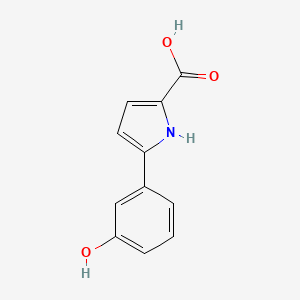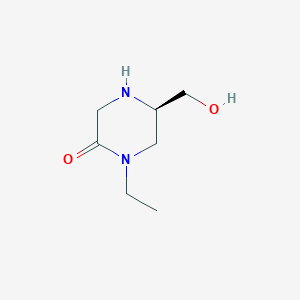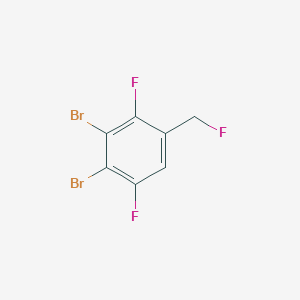
1,2-Dibromo-3,6-difluoro-4-(fluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibromo-3,6-difluoro-4-(fluoromethyl)benzene: is an organic compound with the molecular formula C7H3Br2F3 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and fluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3,6-difluoro-4-(fluoromethyl)benzene can be synthesized through a multi-step process involving the bromination and fluorination of benzene derivatives. One common method involves the bromination of 3,6-difluoro-4-(fluoromethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions: 1,2-Dibromo-3,6-difluoro-4-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The fluoromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation reactions can produce carboxylic acids or ketones.
- Reduction reactions can result in the formation of hydrogenated benzene derivatives.
科学研究应用
Chemistry: 1,2-Dibromo-3,6-difluoro-4-(fluoromethyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of halogenated aromatic compounds with biological macromolecules
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it valuable in the development of new materials with specific characteristics.
作用机制
The mechanism of action of 1,2-Dibromo-3,6-difluoro-4-(fluoromethyl)benzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine and fluorine atoms can form strong interactions with electron-rich sites on biological molecules, influencing their activity and function. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
1,2-Dibromo-3,6-difluorobenzene: Lacks the fluoromethyl group, which may result in different reactivity and applications.
1,2-Dibromo-4-fluorobenzene:
1,2-Dibromo-3,6-difluoro-4-methylbenzene: The presence of a methyl group instead of a fluoromethyl group can lead to different chemical behavior and applications.
Uniqueness: 1,2-Dibromo-3,6-difluoro-4-(fluoromethyl)benzene is unique due to the presence of both bromine and fluorine atoms, as well as the fluoromethyl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C7H3Br2F3 |
|---|---|
分子量 |
303.90 g/mol |
IUPAC 名称 |
2,3-dibromo-1,4-difluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H3Br2F3/c8-5-4(11)1-3(2-10)7(12)6(5)9/h1H,2H2 |
InChI 键 |
MFQBITKKQNPHGA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1F)Br)Br)F)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



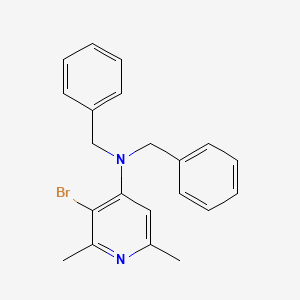
![(6R)-6-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B14039269.png)
![(3S,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14039279.png)
![2,8-Diazaspiro[4.5]decane, 2-cyclopropyl-](/img/structure/B14039283.png)

![3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B14039308.png)
![1-(2-Isopropyl-3-pyridyl)-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039319.png)
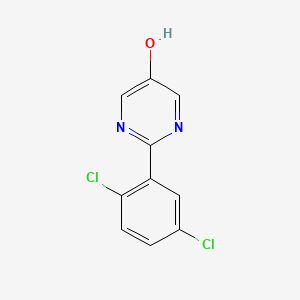

![Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride](/img/structure/B14039352.png)
